Cas no 163554-54-9 (Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate)

Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in peptide and heterocycle chemistry. The tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, enhancing synthetic flexibility. The cyclobutane ring introduces conformational rigidity, useful in designing constrained analogs for medicinal chemistry applications. The ethyl ester moiety facilitates further functionalization, such as hydrolysis or transesterification. This compound is particularly advantageous in the synthesis of bioactive molecules, where controlled reactivity and stability are critical. Its well-defined reactivity profile makes it a reliable choice for constructing complex molecular architectures in pharmaceutical and agrochemical research.
Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate structure
163554-54-9 structure
Product Name:Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate
CAS No:163554-54-9
MF:C12H21NO4
MW:243.29944396019
CID:2191040
PubChem ID:10421885
Update Time:2025-10-28

Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate
    • ethyl 1-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylate
    • Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
    • Cyclobutanecarboxylic acid, 1-[[(1,1-diMethylethoxy)carbonyl]aMino]-, ethyl ester
    • 163554-54-9
    • 1-tert-butoxycarbonylamino-cyclobutanecarboxylic acid ethyl ester
    • CS-M2529
    • AKOS037649775
    • CS-13622
    • RISAKARUJJDFTJ-UHFFFAOYSA-N
    • 1-tert-butoxycarbonylaminocyclobutanecarboxylic acid ethyl ester
    • DA-43585
    • SCHEMBL1351011
    • Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
    • Ethyl1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
    • Ethyl 1-tert-butoxycarbonylaminocyclobutanecarboxylate
    • Inchi: 1S/C12H21NO4/c1-5-16-9(14)12(7-6-8-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15)
    • InChI Key: RISAKARUJJDFTJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(CCC1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 243.14705815g/mol
  • Monoisotopic Mass: 243.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.6Ų

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Additional information on Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate

Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate (CAS No. 163554-54-9): A Comprehensive Overview

Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate (CAS No. 163554-54-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various bioactive molecules and has been explored in multiple research avenues, including drug development and molecular biology.

The chemical structure of Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate consists of a cyclobutane ring substituted with a carboxylate group and an amino group protected by a tert-butoxycarbonyl (Boc) group. This protective group is essential in maintaining the stability of the amino group during synthetic processes, allowing for selective modifications at other sites of the molecule. The presence of the cyclobutane ring introduces rigidity to the structure, which can be advantageous in terms of binding affinity and metabolic stability.

In recent years, Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate has been utilized as a key intermediate in the synthesis of peptidomimetics and other bioactive compounds. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The cyclobutane core in Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate provides a stable scaffold that can be modified to create molecules with enhanced pharmacological properties.

One of the most compelling applications of Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate is in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules that interact with specific biological targets, such as enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and inflammatory disorders. The Boc-protected amino group allows for further functionalization, enabling the creation of complex structures with tailored biological activities.

The synthesis of Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate involves multi-step organic reactions, typically starting from commercially available precursors. The process often requires careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to enhance the efficiency and selectivity of the synthesis. These methods not only improve the overall yield but also minimize side reactions, making the process more sustainable and scalable.

In addition to its pharmaceutical applications, Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate has found utility in materials science and chemical biology. Its unique structural properties make it a valuable building block for designing novel materials with specific functionalities. For example, researchers have explored its use in creating polymers with enhanced mechanical strength and thermal stability. Furthermore, its role as a substrate in biochemical assays has been investigated, providing insights into enzyme mechanisms and protein interactions.

The latest research on Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate continues to expand its potential applications. Innovations in synthetic methodologies have enabled the preparation of more complex derivatives, opening up new avenues for drug discovery. Additionally, computational studies have been conducted to predict the biological activity of various analogs, accelerating the design process and reducing experimental costs. These advancements underscore the importance of this compound in modern chemical research.

The safety profile of Ethyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate is another critical aspect that has been thoroughly evaluated. As with any chemical compound used in research and industry, proper handling procedures must be followed to ensure worker safety and environmental protection. Detailed toxicological studies have been performed to assess its potential hazards, providing guidelines for safe usage in laboratory settings. These studies contribute to the overall understanding of how this compound behaves under various conditions.

In conclusion, Ethyl 1-(< strong > tert - butoxycarbonylamino strong > ) < strong > cyclobutanecarboxylate strong > (CAS No. 163554-54-9) is a versatile compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules, while its stability and reactivity allow for diverse applications in drug development and materials science. As research continues to evolve, the potential uses of this compound are likely to expand further, solidifying its role as a cornerstone in modern chemical innovation.

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